molecular formula C25H23N3O2S B11208984 3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11208984
M. Wt: 429.5 g/mol
InChI Key: TTZPYKRWQOMTEN-UHFFFAOYSA-N
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Description

3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple aromatic rings and functional groups, making it a subject of interest for researchers exploring new chemical entities with potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: The initial step involves the construction of the thienopyridine core through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a pyridine precursor under acidic or basic conditions.

    Functional Group Introduction: The next step involves the introduction of the amino, methoxyphenyl, and methylphenyl groups. This can be done through nucleophilic substitution reactions, where appropriate nucleophiles are introduced to the core structure.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization, chromatography, and distillation would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic rings. Common reagents include halogens, alkylating agents, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield partially or fully reduced aromatic rings. Substitution reactions may introduce new functional groups such as halogens, alkyl groups, or amines.

Scientific Research Applications

3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide has several potential scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    Pharmacology: Researchers may study the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

    Materials Science: The compound’s aromatic rings and functional groups may make it suitable for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biology: The compound may be used in biological studies to investigate its effects on cellular processes, gene expression, or protein function.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating cellular signaling pathways and physiological responses.

    Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide: A similar compound with a slightly different structure, which may exhibit different pharmacological properties.

    3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylic acid: A carboxylic acid derivative with potential differences in solubility and reactivity.

    3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxylate: An ester derivative with potential differences in stability and bioavailability.

Uniqueness

The uniqueness of 3-amino-N-(4-methoxyphenyl)-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide lies in its specific combination of functional groups and aromatic rings, which may confer unique pharmacological properties and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H23N3O2S

Molecular Weight

429.5 g/mol

IUPAC Name

6-amino-N-(4-methoxyphenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C25H23N3O2S/c1-14-6-8-15(9-7-14)20-18-4-3-5-19(18)28-25-21(20)22(26)23(31-25)24(29)27-16-10-12-17(30-2)13-11-16/h6-13H,3-5,26H2,1-2H3,(H,27,29)

InChI Key

TTZPYKRWQOMTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)OC)N

Origin of Product

United States

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